

Menin-MLL Inhibitors: A Comparative Efficacy Guide in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Menin-MLL inhibitor-25				
Cat. No.:	B12381092	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Menin-Mixed Lineage Leukemia (MLL) inhibitors in patient-derived xenograft (PDX) models of acute leukemia. The data presented herein is collated from publicly available research to facilitate an objective evaluation of these emerging targeted therapies.

Introduction to Menin-MLL Inhibition

The interaction between the protein menin and the N-terminal portion of MLL (KMT2A) is a critical driver of leukemogenesis in cancers harboring MLL gene rearrangements or mutations in the nucleophosmin 1 (NPM1) gene.[1][2] This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent blockade of hematopoietic differentiation.[3][4] Small molecule inhibitors that disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy to reverse this oncogenic program.[1] This guide focuses on the in vivo efficacy of several such inhibitors in clinically relevant PDX models.

Comparative Efficacy in MLL-Rearranged and NPM1-Mutated Leukemia PDX Models

The following tables summarize the in vivo efficacy of various Menin-MLL inhibitors in patient-derived xenograft models of MLL-rearranged (MLL-r) and NPM1-mutated (NPM1c) acute

myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

Table 1: Efficacy of VTP50469 (SNDX-50469) in MLL-r Leukemia PDX Models

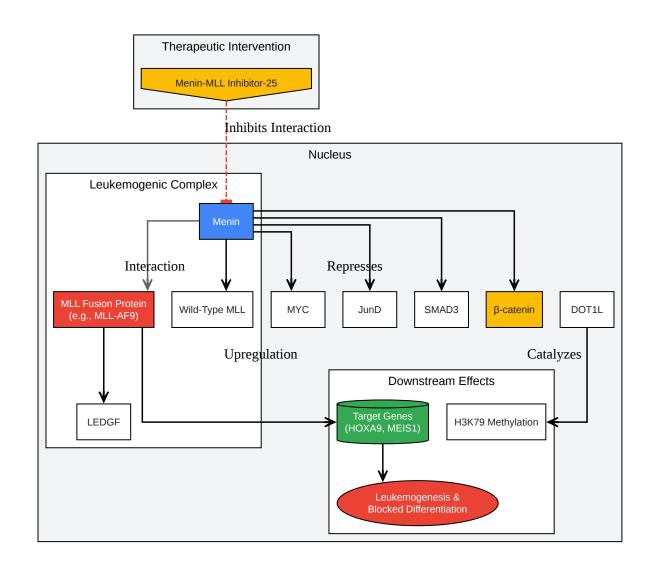
PDX Model	Leukemia Type	MLL Fusion	Treatment Schedule	Key Efficacy Outcomes	Reference
MLL-r AML PDXs	AML	Various	120 mg/kg, oral, daily for 28 days	Significant reduction of human CD45+ cells in peripheral blood; increased CD11b expression (differentiatio n marker); 5-fold decrease in MEIS1 expression.	[5]
MLL-r ALL PDXs	ALL	MLL-AFF1, MLL-GAS7, MLL-ENL	120 mg/kg, oral gavage, twice daily for 28 days	Maintained Complete Responses (MCRs) in 6 of 8 PDXs; significant reduction in bone marrow leukemia infiltration in 6 of 7 evaluable PDXs.	[6]
MLL-r ALL PDXs (MLL- 1, 3, 5, 6, 7, 8, 14)	ALL	Various	120 mg/kg, oral, for 28 days	Extended survival in 6 out of 7 PDXs; significant reductions in	[5]

				bone marrow and spleen leukemia infiltration in 5 out of 7 PDXs.
MLL-r B-ALL PDX	B-ALL	MLL-AF4	Not specified	Almost complete eradication of leukemia cells in bone [5] marrow, peripheral blood, and spleen.

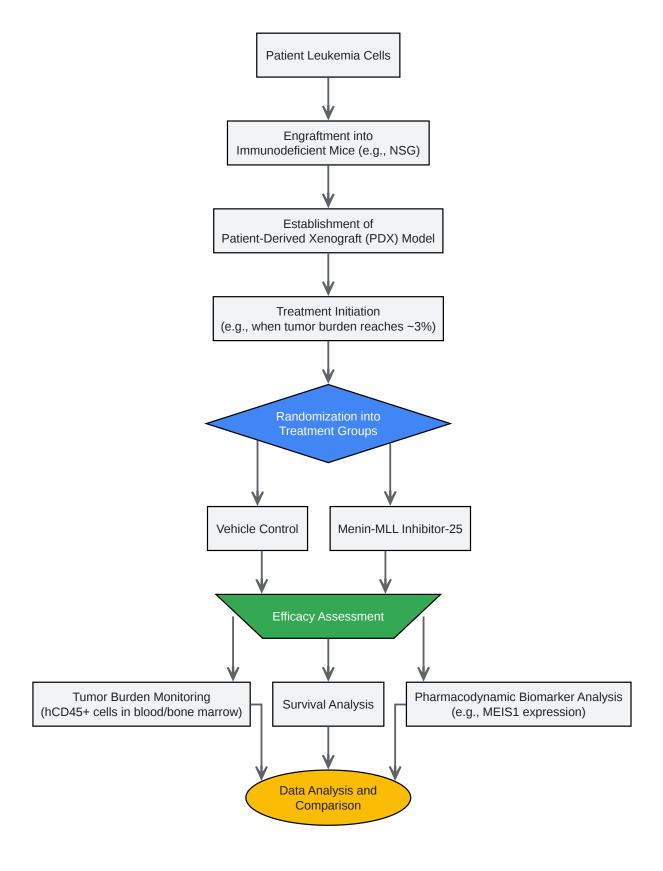
Table 2: Efficacy of MI-3454 in MLL-r and NPM1c Leukemia PDX Models

PDX Model	Leukemia Type	Genetic Alteration	Treatment Schedule	Key Efficacy Outcomes	Reference
MLL-1532	AML	MLL-p300	100 mg/kg, oral, twice daily	Induced complete remission; significantly prolonged survival.	[2][7][8]
MLL-449	Leukemia	MLL rearrangeme nt	100 mg/kg, oral, twice daily	Blocked leukemia progression and prolonged survival.	[7]
NPM1-3055	AML	NPM1 mutation	100 mg/kg, oral, twice daily	Induced complete remission.	[7]

Table 3: Efficacy of Other Investigational Menin-MLL Inhibitors in Leukemia PDX and CDX Models



Inhibitor	Model Type	Leukemia Type	Genetic Alteration	Treatmen t Schedule	Key Efficacy Outcome s	Referenc e
DSP-5336	PDX	Leukemia	MLL-AF4 or NPM1 mutation	Oral, twice daily for 28 days	Induced complete remission and significantl y prolonged survival.	[9]
MI-463 & MI-503	Xenograft (MV4;11 cell line)	AML	MLL-AF4	Intraperiton eal injection, once daily	Reduced tumor burden and improved survival.	[10]
DS- 1594a·HCl	PDX (AM7577)	AML	Not specified	25, 50, 100, and 200 mg/kg, oral, daily for 35 days	Dose-dependent reduction in tumor burden and increased survival.	[11]


Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Menin-MLL signaling pathway and a generalized experimental workflow for evaluating inhibitor efficacy in PDX models.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Challenges and opportunities in targeting the menin-MLL interaction PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [repository.upenn.edu]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. cms.syndax.com [cms.syndax.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Menin-MLL Inhibitors: A Comparative Efficacy Guide in Patient-Derived Xenografts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381092#menin-mll-inhibitor-25-efficacy-in-patient-derived-xenografts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com